2-(Piperidin-1-ylmethyl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-3-7-12(13-8-4-1)11-14-9-5-2-6-10-14/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZOWGHJJJZOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255620 | |
| Record name | Hexahydro-2-(1-piperidinylmethyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383129-34-8 | |
| Record name | Hexahydro-2-(1-piperidinylmethyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383129-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-2-(1-piperidinylmethyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Piperidin 1 Ylmethyl Azepane and Its Analogues
Direct Synthesis Approaches to the 2-(Piperidin-1-ylmethyl)azepane Skeleton
While specific literature detailing the direct synthesis of this compound is not abundant, its construction can be logically achieved through established synthetic reactions that bring together the pre-formed azepane and piperidine (B6355638) rings or their immediate precursors. Two plausible and widely used methods for such C-N bond formations are reductive amination and nucleophilic substitution.
A theoretical direct synthesis could involve the reductive amination of azepane-2-carbaldehyde with piperidine. This two-step, one-pot reaction first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ to the desired tertiary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mildness and selectivity.
Another direct approach is the nucleophilic substitution of a reactive derivative of 2-(hydroxymethyl)azepane with piperidine. The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or a halide (e.g., chloride or bromide). Piperidine, acting as a nucleophile, can then displace the leaving group to form the target compound.
A third potential direct method is the Mannich reaction , a three-component condensation involving an active hydrogen compound, formaldehyde, and a secondary amine. While not a direct coupling of pre-formed rings, a variation of this reaction could theoretically be employed to construct the desired skeleton.
These direct approaches offer the advantage of converging two complex fragments at a late stage of the synthesis. The choice of method would depend on the availability of the starting materials and the desired reaction conditions.
Cyclization Reactions for Azepane Ring Formation
A significant body of research in the synthesis of azepane-containing molecules focuses on the construction of the seven-membered ring itself. These methods can be divided into intramolecular cyclization strategies and ring expansion methodologies from smaller heterocyclic precursors.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for the formation of the azepane ring. One common approach is intramolecular reductive amination . This method involves a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) separated by a suitable carbon chain. Under reductive amination conditions, the amine condenses with the carbonyl group to form a cyclic imine or enamine, which is then reduced to the azepane ring. The efficiency of this method is dependent on the propensity of the precursor to undergo 7-endo-trig cyclization.
Another notable intramolecular cyclization approach is the use of radical-mediated reactions. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by transition metals like cobalt(II) to yield piperidines and, in some cases, can be adapted for the synthesis of azepanes.
Furthermore, tandem reactions involving amination and cyclization have been developed. For example, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with secondary amines like piperidine has been shown to produce trifluoromethyl-substituted azepine derivatives nih.gov. This methodology demonstrates the potential for constructing highly functionalized azepane analogues through a convergent and atom-economical process.
| Intramolecular Cyclization Strategy | Description | Key Features |
| Reductive Amination | Cyclization of a linear precursor containing an amine and a carbonyl group. | Forms the azepane ring in a single step from an acyclic precursor. |
| Radical-Mediated Cyclization | Intramolecular cyclization of a radical intermediate. | Can be catalyzed by transition metals. |
| Tandem Amination/Cyclization | A multi-step reaction sequence where amination is followed by cyclization in one pot. | Allows for the synthesis of complex, functionalized azepanes. |
Ring Expansion Methodologies from Precursor Heterocycles
Ring expansion reactions provide an alternative and often stereoselective route to the azepane skeleton, starting from more readily available five- or six-membered heterocyclic precursors.
The expansion of a piperidine ring to an azepane offers a synthetically valuable route to this seven-membered heterocycle. One such strategy involves the palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines. This method is notable for its mild conditions and tolerance of various functional groups, and it can proceed with a high degree of enantio-retention, making it suitable for the synthesis of chiral azepanes rsc.org.
Another approach involves the photochemical dearomative ring expansion of nitroarenes, which can be converted into azepanes in a two-step process involving hydrogenolysis rwth-aachen.de. This strategy has been successfully applied to the synthesis of azepane analogues of piperidine-containing drugs.
| Piperidine Ring Expansion Method | Reagents/Conditions | Key Features | Reference |
| Palladium-Catalyzed Rearrangement | Palladium catalyst | Mild conditions, high enantio-retention. | rsc.org |
| Photochemical Dearomatization | Blue light, followed by hydrogenolysis | Access to complex azepanes from simple nitroarenes. | rwth-aachen.de |
The high ring strain of aziridines makes them excellent precursors for ring expansion reactions. The regioselective ring-opening of activated aziridines by various nucleophiles can lead to the formation of larger heterocyclic rings, including azepanes. For instance, the reaction of N-tosyl-2-(trifluoromethyl)aziridine with appropriate nucleophiles has been shown to produce trifluoromethylated azepanes.
Azetidines, four-membered nitrogen-containing heterocycles, can also undergo ring expansion to form azepanes. This transformation can be achieved by introducing a side chain at the 2-position of the azetidine (B1206935) ring that can subsequently participate in an intramolecular cyclization and ring-opening cascade. For example, azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to the formation of azepanes alongside other ring-expanded products like pyrrolidines. The distribution of the products is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile used.
| Precursor Heterocycle | Ring Expansion Strategy | Key Intermediates/Conditions |
| Aziridine | Nucleophilic ring-opening | Activated aziridines (e.g., N-tosyl). |
| Azetidine | Intramolecular N-alkylation followed by nucleophilic opening | Bicyclic azetidinium ion. |
Nitroarene Dearomative Ring Expansion to Azepanes
A significant challenge in medicinal chemistry is the underrepresentation of seven-membered heterocycles like azepane compared to their five- and six-membered counterparts. nih.govmanchester.ac.uk A recently developed strategy addresses this by preparing complex azepanes from simple nitroarenes through a photochemical dearomative ring expansion. nih.govmanchester.ac.uk This method transforms a six-membered benzenoid framework into a seven-membered ring system in a two-step process. nih.gov
The core of this transformation is the conversion of a nitro group into a singlet nitrene, which is mediated by blue light at room temperature. nih.govthieme-connect.com The reaction involves illuminating a nitroarene with blue light in the presence of a phosphite (B83602) reagent and a secondary amine, such as diethylamine, which yields azepine intermediates. thieme-connect.commanchester.ac.uk The proposed mechanism involves the insertion of the singlet nitrene into a C–H bond, followed by an electrocyclic ring opening and a 1,3-hydride shift. thieme-connect.com A subsequent hydrogenolysis of the resulting azepine intermediate provides the saturated azepane ring. nih.govmanchester.ac.uk This strategy allows the substitution pattern of the initial nitroarene to be directly translated to the final azepane product. manchester.ac.uk The utility of this method has been demonstrated in the synthesis of azepane analogues of established piperidine-containing drugs. nih.govresearchgate.net
The process begins with the deoxygenation and ring expansion of the nitroarene to form a 3H-azepine intermediate via the singlet aryl nitrene. researchgate.net This intermediate can then be directly hydrogenated to yield the saturated azepane. researchgate.net
Table 1: Examples of Azepane Synthesis via Nitroarene Ring Expansion
| Starting Nitroarene | Product (Azepine Intermediate) | Final Product (Azepane) | Yield |
| Nitrobenzene | 3H-Azepine | Azepane | High |
| p-Benzyl-nitrobenzene | 5-Benzyl-3H-azepine | 5-Benzylazepane | High |
| Various substituted nitroarenes | Corresponding substituted 3H-azepines | Corresponding substituted azepanes | Good to High |
Photochemical Ring Expansion Approaches for Azepanes
Photochemistry offers powerful and unique pathways for constructing complex molecular architectures. One such approach for synthesizing azepane derivatives is a formal [5+2] cycloaddition, which involves a photochemical rearrangement of N-vinylpyrrolidinones to produce azepin-4-ones. nih.govthieme-connect.de This two-step procedure provides a facile route to densely functionalized azepane precursors from readily available pyrrolidinones and aldehydes. nih.gov
The first step is the condensation of a pyrrolidinone with an aldehyde to form an N-vinylpyrrolidinone intermediate. nih.gov This intermediate is then subjected to photochemical irradiation, typically using 254 nm mercury arc lamps, which induces a Photo-Fries-like rearrangement to expand the five-membered ring into a seven-membered azepin-4-one. nih.govthieme-connect.de This reaction is conducted in a degassed solvent like THF under an argon atmosphere. thieme-connect.de
The photochemical rearrangement demonstrates tolerance for a wide range of substituents on the enamine portion of the molecule, including simple alkyl groups and various aryl substituents. nih.gov However, the presence of other carbonyl moieties or UV-reactive groups on the substrate can be detrimental to the reaction's success. thieme-connect.de
Table 2: Photochemical Synthesis of Azepin-4-ones
| Aldehyde Substrate | N-Vinylpyrrolidinone Intermediate | Azepin-4-one Product | Yield (%) |
| Benzaldehyde | 3a | 3-Benzyl-1,5,6,7-tetrahydro-4H-azepin-4-one (4a) | 92 |
| Isovaleraldehyde | 3c | 3-Isobutyl-1,5,6,7-tetrahydro-4H-azepin-4-one (4c) | 85 |
| Cyclohexanecarbaldehyde | 3d | 3-Cyclohexyl-1,5,6,7-tetrahydro-4H-azepin-4-one (4d) | 81 |
| Phenylacetaldehyde | 3e | 3-Phenethyl-1,5,6,7-tetrahydro-4H-azepin-4-one (4e) | 75 |
Construction of the Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis has been extensively studied, leading to a variety of reliable methods.
Intramolecular Cyclization Approaches to Piperidines
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a substrate containing a nitrogen source (typically an amine) and a reactive site undergoes ring closure. nih.gov This process can lead to the formation of either a new C-N bond, when the nitrogen atom acts as a nucleophile, or a new C-C bond. nih.govresearchgate.net Numerous methods exist, including metal-catalyzed cyclizations, radical cyclizations, and electrophilic cyclizations. nih.govbeilstein-journals.org
Radical Cyclization: Novel approaches to substituted piperidines can be achieved through the radical cyclization of substrates like 7-substituted-6-aza-8-bromooct-2-enoates. organic-chemistry.org Cobalt(II) catalysts have also been employed for the radical intramolecular cyclization of linear amino-aldehydes, proceeding in good yields. nih.gov
Reductive Hydroamination/Cyclization: An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes provides another route to piperidines. This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to an iminium ion that is subsequently reduced. nih.gov
Copper-Catalyzed C-H Amination: A method for synthesizing both pyrrolidines and piperidines involves the intramolecular C-H amination of N-fluoride amides using a well-defined copper precatalyst. acs.org
One-Pot Tandem Protocol: An efficient one-pot route from halogenated amides to piperidines and pyrrolidines has been developed. This method integrates amide activation, reduction, and intramolecular nucleophilic substitution under mild, metal-free conditions. mdpi.com
Reductive Amination Strategies for Piperidine Synthesis
Reductive amination is a cornerstone of C-N bond formation and is widely used for synthesizing amines, including cyclic structures like piperidine. researchgate.net The reaction involves the condensation between a carbonyl group (aldehyde or ketone) and an amine to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to form the amine. researchgate.net
A particularly effective strategy for constructing the piperidine skeleton is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This "one-pot" reaction typically involves at least four cascade steps: initial imine formation, reduction, subsequent cyclic imine formation, and a final reduction. chim.it The versatility of this method is enhanced by the wide availability of amines that can serve as the nitrogen source and sugar-derived dicarbonyl substrates that can control the stereochemistry. chim.it
Various reducing agents can be employed in reductive amination, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂, Pd/C). researchgate.netresearchgate.net For instance, the synthesis of polyhydroxypiperidines has been achieved using ammonium (B1175870) formate (B1220265) with NaBH₃CN as the reducing agent. chim.it
Catalytic Approaches in the Synthesis of this compound and its Analogues
Catalysis, particularly using transition metals, offers efficient and selective methods for constructing complex heterocyclic systems.
Transition Metal-Catalyzed Cyclizations and Transformations
Transition metal catalysts are instrumental in a wide array of synthetic transformations leading to piperidines, azepanes, and their analogues. These catalysts can facilitate cyclizations, C-H functionalizations, and ring expansions.
Palladium and Platinum Catalysis: The reduction of pyridine (B92270) derivatives using catalysts like palladium on carbon (Pd/C) is a common method for producing the piperidine core. organic-chemistry.org
Rhodium Catalysis: Rhodium catalysts, such as [Rh(COD)(DPPB)]BF₄, have been shown to effectively catalyze the intramolecular anti-Markovnikov hydroamination of certain aminoalkenes to form 3-arylpiperidines in high yield. organic-chemistry.org
Iron Catalysis: Iron complexes can catalyze the reductive amination of ω-amino fatty acids to produce cyclic amines, including piperidines and azepanes. In this process, a silane (B1218182) is used as a key reagent to promote the formation and reduction of the imine intermediate. nih.gov
Copper Catalysis: Copper(I) catalysts have been utilized in a tandem amination/cyclization reaction of functionalized allenynes with amines to prepare substituted azepine derivatives. nih.gov This transformation involves the intermolecular addition of an amine to a copper-activated triple bond, followed by an intramolecular cyclization. nih.gov
Iridium Catalysis: A hydrogen-borrowing annulation strategy catalyzed by iridium(III) enables the stereoselective synthesis of substituted piperidines. The mechanism involves sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov
Ring Expansion Strategies: The synthesis of azepane and azepine derivatives can also be achieved via the ring expansion of piperidine precursors. This stereoselective and regioselective process provides an excellent yield of the seven-membered ring system. rsc.org
Table 3: Overview of Catalytic Methods
| Catalyst System | Transformation | Ring System Formed |
| Iron Complex / Phenylsilane | Reductive Amination of ω-amino fatty acids | Piperidine, Azepane |
| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | Piperidine |
| Iridium(III) Complex | Hydrogen-Borrowing Annulation | Piperidine |
| Copper(I) Complex | Tandem Amination/Cyclization of Allenynes | Azepine |
| Palladium on Carbon (Pd/C) | Hydrogenation of Pyridines | Piperidine |
Organocatalytic and Metal-Free Synthetic Routes
In recent years, organocatalysis and metal-free synthesis have emerged as powerful alternatives to metal-catalyzed reactions, often providing high enantioselectivity and avoiding toxic metal residues.
Organocatalytic methods have been successfully applied to the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov A biomimetic approach using proline-based catalysts can yield piperidine analogues in good yields and with high enantiomeric excess (up to 97% ee). nih.gov For the synthesis of C4-alkyl substituted piperidines, a secondary amine-catalyzed formal aza [3+3] cycloaddition reaction has been developed, which proved effective in the total synthesis of the alkaloid (+)-α-skytanthine. researchgate.net
Metal-free routes to azepines often involve ring-expansion strategies. nih.govacs.org A mild and efficient protocol for synthesizing densely functionalized azepines involves the ring expansion of easily accessible amino acid derivatives without the need for any catalyst or additive. rsc.orgdntb.gov.ua Another metal-free method is the oxidative ring expansion of hydroquinolines using trimethylsilyldiazomethane (B103560) (TMSCHN₂) as a nucleophile to access benzo[b]azepines. nih.govacs.orgresearchgate.net
| Reaction Type | Catalyst/Conditions | Starting Materials | Key Transformation | Selectivity |
|---|---|---|---|---|
| Biomimetic Synthesis | Proline-based organocatalyst | Aldehydes, Amines | Asymmetric cyclization | Up to 97% ee |
| Formal aza [3+3] Cycloaddition | Secondary amine organocatalyst | α,β-unsaturated aldehydes, Thiomalonamates | Cycloaddition to form piperidine ring | High enantioselectivity |
| Ring Expansion | Catalyst- and additive-free | Amino acid derivatives | Ring expansion | N/A |
| Oxidative Ring Expansion | TMSCHN₂ (reagent) | Hydroquinolines | Tandem reaction | N/A |
Fragment Coupling and Alkylation Approaches to this compound
The direct construction of this compound can be envisioned through fragment coupling or alkylation strategies, where pre-synthesized piperidine and azepane fragments are joined.
Fragment coupling often relies on transition-metal-catalyzed cross-coupling reactions. nih.gov While direct unimolecular fragment coupling involving atom extrusion is an emerging field, more traditional cross-coupling methods can be applied. nih.gov For instance, a pre-functionalized azepane, such as a 2-(halomethyl)azepane, could be coupled with piperidine via a nucleophilic substitution reaction. Alternatively, a C-H activation strategy on the azepane ring followed by coupling with a piperidine-containing fragment could be employed. dur.ac.uk
Reductive amination represents a classic fragment coupling approach. nih.govrsc.orgresearchgate.net This method could involve the reaction of azepane-2-carbaldehyde with piperidine in the presence of a reducing agent. This reaction forms the C-N bond connecting the two heterocyclic rings. The reductive amination of deprotected halogenated secondary cyclopropylamines has been shown to trigger cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like functionalized azepanes. rsc.orgresearchgate.net
Dehydrogenative coupling reactions, often catalyzed by transition metals, provide another route by coupling alcohols with amines. springernature.comrsc.orgnih.gov A potential pathway could involve the reaction of (azepan-2-yl)methanol with piperidine, catalyzed by a ruthenium or iridium complex, to form the target compound with the liberation of water and hydrogen gas. rsc.orgnih.gov
Stereoselective and Regioselective Synthetic Control
The synthesis of substituted azepanes, including analogues of this compound, presents significant challenges due to the conformational flexibility of the seven-membered ring. lifechemicals.com Achieving control over stereochemistry and regiochemistry is crucial for developing pharmacologically active compounds, as the spatial arrangement of substituents often dictates biological activity. lifechemicals.com Methodologies for the asymmetric synthesis of polysubstituted azepanes have been developed to address these challenges, enabling the preparation of specific stereoisomers. nih.govacs.org Key strategies include diastereoselective and enantioselective approaches that guide the formation of desired stereocenters during the construction of the azepane core.
Diastereoselective Approaches
Diastereoselective control in the synthesis of the azepane scaffold is frequently achieved by leveraging substrate-inherent stereochemistry or by employing reactions that favor the formation of one diastereomer over another. Ring expansion and cyclization reactions are common strategies where the stereochemistry of the starting material dictates the final product's configuration.
One notable method involves the ring expansion of piperidine derivatives to create diastereomerically pure azepanes with high stereoselectivity and regioselectivity. rsc.org This approach ensures that the stereocenters present in the initial six-membered ring are effectively transferred to the expanded seven-membered ring. Another powerful technique is the asymmetric lithiation-conjugate addition sequence. This methodology has been used for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes, achieving high diastereoselectivity through the addition of a lithiated allylamine (B125299) to a β-aryl α,β-unsaturated ester. nih.govacs.org
In the context of annulated azepanes, a palladium-catalyzed hydrogenation followed by reductive amination has been shown to produce scaffolds with a relative trans-configuration in a highly stereoselective manner. chemistryviews.orgresearchgate.netchemistryviews.org The reaction proceeds via an iminium ion formed in situ, and the subsequent cyclization is directed to yield the thermodynamically favored trans-fused product. Similarly, the hydroboration of substituted tetrahydroazepines can proceed with complete diastereofacial selectivity, allowing for the controlled installation of hydroxyl groups, which can then be oxidized to form oxo-azepines. nih.gov
The table below summarizes key findings from various diastereoselective approaches applicable to the synthesis of substituted azepanes.
| Method | Starting Material/Precursor | Key Reagents/Catalyst | Key Outcome | Reference |
| Piperidine Ring Expansion | Substituted Piperidine | Not specified in abstract | Exclusive stereoselectivity and regioselectivity | rsc.org |
| Lithiation-Conjugate Addition | N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamine | s-BuLi, (-)-sparteine (B7772259) | Highly diastereoselective formation of adduct | nih.govacs.org |
| Reductive Amination/Cyclization | Cyclic α-(ω-cyanoallyl)-β-oxoesters | Pd/C, H₂ | Stereoselective formation of trans-annulated azepanes | chemistryviews.orgresearchgate.net |
| Tethered Aminohydroxylation | Sugar-derived aroyloxycarbamates | K₂OsO₂(OH)₄ | Complete regio- and stereocontrol of C-N bond formation | acs.orgnih.gov |
Enantioselective Approaches
Enantioselective synthesis is paramount for accessing specific enantiomers of chiral azepane derivatives. Such methods typically involve the use of chiral auxiliaries, chiral catalysts, or starting with an enantiomerically pure precursor from the chiral pool.
A prominent example is the (-)-sparteine-mediated asymmetric deprotonation and conjugate addition of N-Boc-N-(p-methoxyphenyl)-allylamines. nih.govacs.org This method facilitates the creation of highly enantioenriched intermediates that can be cyclized to form substituted azepanes. The use of the chiral ligand (-)-sparteine is critical for inducing asymmetry and controlling the absolute configuration of the newly formed stereocenters. Furthermore, access to the opposite enantiomer can be achieved through an invertive lithiation-stannylation-lithiation sequence. nih.govacs.org
Another effective strategy begins with optically active cyclic α-allyl-β-oxoesters, which are obtained through palladium-catalyzed asymmetric allylic alkylation. chemistryviews.orgresearchgate.net These chiral building blocks are then subjected to a ruthenium-catalyzed cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination cascade. This sequence successfully transfers the initial chirality into the final annulated azepane scaffolds, yielding products with high enantiopurity (97–98% ee). researchgate.net
Carbohydrates also serve as excellent starting materials for the enantioselective synthesis of polyhydroxylated azepanes. acs.orgnih.gov For instance, a D-mannose-derived aldehyde can be used to construct precursors for an osmium-catalyzed tethered aminohydroxylation reaction. This key step forms a new C–N bond with complete stereocontrol, leading to the synthesis of heavily hydroxylated azepane iminosugars. acs.orgnih.gov
The table below details selected enantioselective methods for synthesizing chiral azepane analogues.
| Method | Chiral Source / Catalyst | Key Transformation | Enantiomeric Excess (ee) | Reference |
| Asymmetric Lithiation | (-)-Sparteine | Conjugate addition of lithiated allylamine | High (not quantified in abstract) | nih.govacs.org |
| Asymmetric Allylic Alkylation | Palladium catalyst with chiral ligand | Formation of optically active cyclic α-allyl-β-oxoesters | 97–98% | researchgate.net |
| Chiral Pool Synthesis | D-mannose | Osmium-catalyzed tethered aminohydroxylation | Complete stereocontrol reported | acs.orgnih.gov |
Reaction Mechanisms and Mechanistic Investigations of 2 Piperidin 1 Ylmethyl Azepane Synthesis
Elucidation of Cyclization Pathways in Piperidine (B6355638) and Azepane Formation
The construction of the piperidine and azepane rings, the core structures of 2-(Piperidin-1-ylmethyl)azepane, can be achieved through various cyclization strategies. In many synthetic approaches, the formation of one of these rings is a key step. mdpi.com These cyclization reactions can proceed through several distinct mechanistic pathways, including intramolecular nucleophilic substitutions, radical-mediated processes, and pericyclic reactions. The choice of pathway is heavily influenced by the starting materials, reagents, and reaction conditions.
Intramolecular nucleophilic substitution (SN) reactions are a fundamental method for forming cyclic amines like piperidine and azepane. youtube.com This pathway involves a molecule that contains both a nucleophilic group (typically an amine) and an electrophilic center with a good leaving group (e.g., a halide or a sulfonate ester). youtube.com The reaction is generally favored when forming five- or six-membered rings, but can also be applied to the formation of seven-membered azepane rings, albeit often with slower kinetics.
The mechanism can proceed via either an SN1 or SN2 pathway.
SN2 Pathway : This is a single-step concerted process where the nucleophilic nitrogen atom attacks the electrophilic carbon, displacing the leaving group simultaneously. This is common for primary or secondary halides. For instance, the cyclization of a 6-amino-1-chlorohexane derivative would proceed via an intramolecular SN2 reaction to form the azepane ring. The reaction rate is dependent on the concentration of the substrate.
SN1 Pathway : This two-step process involves the initial formation of a carbocation intermediate, which is then trapped by the intramolecular amine nucleophile. youtube.com This pathway is more likely with secondary or tertiary halides or when the reaction is heated. youtube.com
A plausible intramolecular SN reaction to form the azepane ring in a precursor to the target molecule could involve the cyclization of an open-chain amino-halide. The efficiency of such cyclizations is often governed by factors like chain length and the nature of the substituents.
Radical cyclizations offer a powerful alternative for the synthesis of piperidine and azepane rings, particularly for constructing highly substituted systems. mdpi.com These reactions typically involve the generation of a radical on a side chain, which then attacks an unsaturated group (like an alkene or alkyne) within the same molecule to form the ring.
A common method involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile) or tri-n-butyltin hydride (Bu3SnH). For example, a 6-exo-trig cyclization of an N-centered radical onto an alkene is a well-established method for piperidine synthesis. While less common for azepane synthesis due to the less favorable 7-endo or 7-exo cyclization kinetics, radical-mediated pathways can be enabled under specific conditions or with certain catalysts. mdpi.com Copper-catalyzed radical cyclizations have also been developed, where a copper catalyst can initiate the formation of an N-radical which then undergoes cyclization. mdpi.com These reactions can sometimes proceed via a radical relay mechanism involving hydrogen atom transfer (HAT). mdpi.com
| Radical Cyclization Parameters for N-Heterocycles | |
| Parameter | Description |
| Initiator | Commonly AIBN or (Bu)3SnH. Photoredox or metal catalysts (e.g., Cu, Fe) can also be used. mdpi.com |
| Radical Precursor | Often an N-X bond (e.g., N-halo, N-O) or a C-X bond (e.g., C-Br, C-I). |
| Cyclization Mode | 6-exo cyclizations are generally favored for piperidine formation according to Baldwin's rules. mdpi.com 7-membered ring formation is more challenging. |
| Stereoselectivity | The stereochemical outcome can often be controlled by the substrate geometry and the reaction conditions. |
The distinction between concerted and stepwise mechanisms is crucial for understanding and controlling reaction outcomes, including stereoselectivity. diva-portal.org
Concerted reactions occur in a single step, where all bond-breaking and bond-forming events happen simultaneously through a single transition state. diva-portal.org Pericyclic reactions, such as the aza-Diels-Alder reaction ([4+2] cycloaddition), are classic examples of concerted pathways that can be used to form piperidine derivatives. mdpi.com These reactions are often highly stereospecific.
Stepwise reactions proceed through one or more reactive intermediates and involve at least two transition states. diva-portal.org Many of the ionic and radical cyclizations discussed above are stepwise processes. For example, an intramolecular SN1 reaction proceeds through a distinct carbocation intermediate. youtube.com Similarly, reductive amination to form the C-N bond between the two rings or to close one of the rings is a stepwise process involving the formation of an imine or iminium ion intermediate. nih.govacs.org
The choice between a concerted and stepwise pathway can sometimes be influenced by subtle changes in the substrate, catalyst, or reaction conditions. Computational studies are often employed to determine the energy barriers of each pathway and predict the most likely mechanism. rsc.org
The synthesis of this compound can involve several types of reactive intermediates, the characterization of which provides insight into the reaction mechanism.
Iminium Ions : These are common intermediates in many C-N bond-forming reactions, particularly in reductive amination and the aza-Prins cyclization. mdpi.com For example, in a potential synthesis of the target molecule via reductive amination between piperidine-1-carbaldehyde and 2-(aminomethyl)azepane, an iminium ion would be formed upon condensation, which is then reduced by a hydride source like sodium cyanoborohydride (NaBH3CN). youtube.com Similarly, intramolecular cyclizations to form the azepane ring can proceed through the formation of an iminium ion from a linear amino-aldehyde, followed by hydrogenation. nih.govacs.org
Aziridinium Ions : These three-membered ring cations can be intermediates in ring-expansion reactions to form larger rings like piperidines and azepanes. nih.gov Their high ring strain makes them susceptible to nucleophilic attack, leading to ring-opened products or rearranged, larger heterocyclic systems.
Bicyclic Cations : In certain cyclization or rearrangement pathways, bicyclic cationic intermediates can be formed. For example, ring expansion of a piperidine derivative to an azepane could proceed through a bicyclic intermediate. rsc.org These intermediates are often transient and their existence is inferred from the structure of the final products or through computational modeling.
Influence of Catalysts and Reagents on Reaction Trajectories
The choice of catalysts and reagents is paramount in directing the synthesis towards the desired product, influencing yield, selectivity, and even the mechanistic pathway itself.
In the context of synthesizing this compound, catalysts can play several roles:
Acid/Base Catalysis : Simple acid or base catalysis is often employed. Acids can activate carbonyl groups for nucleophilic attack in reductive amination or promote the formation of iminium ion intermediates for cyclization. nih.govacs.org Bases are used to deprotonate nucleophiles, such as in intramolecular SN2 reactions, or to neutralize acidic byproducts. researchgate.net
Metal Catalysis : Transition metals are widely used in modern organic synthesis.
Palladium, Rhodium, Ruthenium, and Gold catalysts are effective for various C-N and C-C bond-forming reactions, including hydrogenation, reductive amination, and cross-coupling reactions. mdpi.comacs.orgnih.gov For instance, Rh-catalyzed asymmetric reductive Heck reactions are used to synthesize enantioenriched 3-substituted piperidines. nih.gov
Copper and Iron catalysts are often used in radical-mediated cyclizations and amination reactions. mdpi.comnih.govresearchgate.net For example, a Cu(I) complex can catalyze the tandem amination/cyclization of allenynes to produce azepine derivatives. nih.gov
Reducing/Oxidizing Agents : In reductive amination, a key potential step for linking the two rings, a selective reducing agent is required. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are frequently used because they are mild enough not to reduce the starting aldehyde or ketone but will readily reduce the intermediate iminium ion. mdpi.comyoutube.com
| Catalyst/Reagent | Plausible Role in Synthesis | Relevant Reaction Type | Reference |
| H+ (Acid) | Activation of carbonyls, formation of iminium ions | Reductive Amination, Iminium Ion Cyclization | nih.govacs.org |
| K2CO3 (Base) | Deprotonation of amine, neutralization | Intramolecular SN2, N-alkylation | researchgate.net |
| Pd/C, H2 | Reduction of double bonds, reductive cyclization | Hydrogenation, Reductive Amination | acs.org |
| Rhodium complexes | Asymmetric hydrogenation, carbometalation | Asymmetric Synthesis | nih.gov |
| Copper(I) salts | Radical initiation, alkyne activation | Radical Cyclization, Tandem Amination | mdpi.comnih.gov |
| NaBH3CN | Selective reduction of iminium ions | Reductive Amination | youtube.com |
Stereochemical Implications in Mechanistic Pathways
The synthesis of this compound presents a stereochemical challenge, as the carbon atom at position 2 of the azepane ring is a stereocenter. The choice of the synthetic route and its underlying mechanism directly dictates the stereochemical outcome.
In Intramolecular Nucleophilic Substitution : If the cyclization to form the azepane ring occurs via an SN2 mechanism, the reaction proceeds with inversion of configuration at the electrophilic carbon. Therefore, starting with a chiral precursor of a specific configuration will lead to a product with the opposite configuration. In an SN1 reaction that proceeds through a planar carbocation intermediate, a racemic or diastereomeric mixture is typically obtained.
In Radical Cyclizations : The stereochemistry of radical cyclizations can be influenced by the conformation of the transition state. Substrate control, using existing stereocenters in the acyclic precursor, can effectively direct the stereochemical outcome of the ring closure. mdpi.com
In Concerted Reactions : Concerted reactions, such as cycloadditions, are often highly stereospecific. The stereochemistry of the reactants is directly translated into the stereochemistry of the product.
Catalytic Asymmetric Synthesis : The most powerful methods for controlling stereochemistry involve the use of chiral catalysts. nih.govnih.gov A chiral catalyst, such as a phosphine (B1218219) ligand complexed to a transition metal, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other. nih.gov For instance, an asymmetric hydrogenation or an asymmetric reductive amination step during the synthesis could establish the desired stereochemistry at the C2 position of the azepane ring. acs.orgnih.gov
Ultimately, achieving an enantiomerically pure sample of this compound would likely require either the use of a chiral starting material from the chiral pool, a resolution step, or, most efficiently, an asymmetric catalytic step in the synthetic sequence. rsc.org
Advanced Spectroscopic and Crystallographic Elucidation of 2 Piperidin 1 Ylmethyl Azepane Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(Piperidin-1-ylmethyl)azepane by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the azepane ring, the piperidine (B6355638) ring, and the bridging methylene (B1212753) group. While specific experimental data for this exact molecule is not publicly available, the expected chemical shifts can be inferred from data on related piperidine and azepane derivatives. rsc.orgchemicalbook.com
In the ¹H NMR spectrum, the protons on carbons adjacent to the nitrogen atoms (C2 and C7 in azepane; C2' and C6' in piperidine) would appear as multiplets in the downfield region (typically δ 2.5-3.5 ppm) due to the electron-withdrawing effect of the nitrogen. The bridging methylene protons (-CH₂-) connecting the two rings would likely appear as a distinct singlet or a pair of doublets, depending on their chemical environment. The remaining methylene protons of both rings would produce a complex series of overlapping multiplets in the upfield region (δ 1.4-1.8 ppm). chemicalbook.comresearchgate.net
The ¹³C NMR spectrum would similarly show characteristic signals. Carbons bonded to nitrogen (C2, C7, C2', C6') are expected to resonate in the δ 45-60 ppm range. The carbon of the bridging methylene group would also fall in this region. The other ring carbons would appear further upfield, typically between δ 20-40 ppm. chemicalbook.com
Predicted NMR Data for this compound
This table is based on typical chemical shift values for substituted piperidine and azepane rings.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azepane C2-H | ~2.8 - 3.2 (m) | ~55 - 60 |
| Azepane C3, C4, C5, C6-H₂ | ~1.5 - 1.9 (m) | ~25 - 35 |
| Azepane C7-H₂ | ~2.6 - 3.0 (m) | ~48 - 53 |
| Piperidine C2', C6'-H₂ | ~2.5 - 2.9 (m) | ~52 - 57 |
| Piperidine C3', C4', C5'-H₂ | ~1.4 - 1.7 (m) | ~22 - 28 |
To unambiguously assign these signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would allow for the "walking through" of the spin systems within the piperidine and azepane rings, confirming their structures. For instance, cross-peaks would connect the C2-H proton of the azepane ring to the protons on C3, and so on around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. An HSQC spectrum would definitively link the proton assignments to their corresponding carbon signals in the ¹³C spectrum, confirming the assignments made in the 1D spectra. nih.gov For example, it would show a cross-peak between the methylene bridge proton signal and the corresponding methylene carbon signal. nih.gov
As this compound contains two tertiary amine nitrogens, it can be protonated at two different sites. NMR spectroscopy is a powerful method to determine which nitrogen is more basic and to study the protonation equilibrium. rti.org By monitoring the ¹H and ¹³C NMR spectra during a titration with acid, changes in chemical shifts (known as protonation shifts) can be observed. nih.gov
The protons and carbons located closer to the protonated nitrogen atom will experience a significant downfield shift due to the increased inductive effect of the positive charge. By observing which set of signals (azepane or piperidine) shifts more substantially upon the addition of one equivalent of acid, the primary site of protonation can be identified. fu-berlin.denih.gov This provides crucial information about the electronic properties and relative basicity of the two nitrogen centers within the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for confirming the molecular weight and formula of this compound and for gaining further structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. lcms.cz For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₂₄N₂. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, and its measured mass would be compared to the theoretical value.
Molecular Formula and Exact Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄N₂ |
| Monoisotopic Mass (M) | 196.19395 u |
The primary fragmentation pathway for aliphatic amines in mass spectrometry is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, this could lead to characteristic fragment ions from the cleavage of the piperidine ring, the azepane ring, or the bond to the methylene bridge. nih.govscielo.bracs.org
When dealing with synthesis products or complex mixtures, coupling mass spectrometry with a chromatographic separation technique is essential for purity assessment and identification.
GC-MS (Gas Chromatography-Mass Spectrometry): As a relatively volatile amine, this compound could potentially be analyzed by GC-MS. This technique separates compounds based on their boiling points and polarity before they enter the mass spectrometer. It is highly effective for separating isomers and identifying impurities. nih.gov Sometimes, derivatization is employed to improve the chromatographic behavior of amines. researchgate.net
LC-HR-MS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry): This is a particularly powerful technique for analyzing tertiary amines. nih.govsielc.comnih.gov Liquid chromatography separates the compound from a solution-phase mixture. The eluent is then ionized (e.g., by electrospray ionization, ESI) and analyzed by HRMS. Tandem MS (MS/MS) can be performed, where the parent ion ([M+H]⁺) is selected, fragmented, and its fragment ions are analyzed, providing a highly specific fingerprint for confident identification. waters.com This method is invaluable for confirming the presence and purity of the target compound in a reaction mixture. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are typically expressed in wavenumbers (cm⁻¹).
The IR spectrum of this compound is expected to exhibit several key absorption bands that correspond to its constituent functional groups. The molecule is composed of alkane-like C-H bonds, C-N bonds characteristic of tertiary and secondary amines, and potentially an N-H bond from the azepane ring.
The C-H stretching vibrations of the methylene groups in both the piperidine and azepane rings are anticipated to appear in the 2850-2960 cm⁻¹ region. libretexts.org The presence of the C-N bonds in the piperidine and azepane rings, as well as the bond connecting the two rings, would likely result in absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
A crucial aspect of the IR spectrum for this compound would be the N-H stretching vibration of the secondary amine within the azepane ring. This typically appears as a moderate to weak, sharp band in the 3300-3500 cm⁻¹ range. libretexts.org The presence of this band would be a key indicator of the azepane ring's integrity and its secondary amine nature. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ range would rule out the presence of significant hydroxyl (O-H) impurities.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C-N (Amine) | Stretching | 1000-1350 |
| N-H (Secondary Amine) | Stretching | 3300-3500 |
| C-H | Bending | 1350-1480 |
This table presents a generalized summary of expected IR absorption ranges for the functional groups present in this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, through mathematical Fourier transforms, can be used to generate an electron density map of the molecule, from which the atomic positions can be determined.
In the case of this compound, a crystallographic study would reveal the chair conformation of the piperidine ring and the likely twist-chair or boat-chair conformation of the larger azepane ring. researchgate.net It would also precisely define the spatial relationship between the piperidin-1-ylmethyl substituent and the azepane ring.
If an enantiomerically pure sample of this compound is crystallized, the absolute configuration (R or S) at the chiral center can be determined using anomalous dispersion techniques. researchgate.net This is particularly important for understanding its interaction with biological systems, as different enantiomers can exhibit distinct pharmacological activities.
A hypothetical table of crystallographic data for this compound is provided below to illustrate the type of information obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.098 |
| R-factor | 0.045 |
This table presents hypothetical crystallographic data for this compound to exemplify the outputs of an X-ray diffraction experiment.
Integration of Multi-Modal Analytical Techniques for Comprehensive Structural Proof
While individual analytical techniques provide valuable pieces of the structural puzzle, a comprehensive and irrefutable structural elucidation of this compound is best achieved through the integration of multiple analytical methods. nih.gov This multi-modal approach ensures that all aspects of the molecule's structure are confirmed, leaving no ambiguity.
For this compound, the combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), IR spectroscopy, and X-ray crystallography would provide a complete picture.
NMR Spectroscopy (¹H and ¹³C): Would confirm the connectivity of all atoms in the molecule, showing the number of unique protons and carbons and their chemical environments.
Mass Spectrometry (MS): Would determine the molecular weight of the compound and, through fragmentation analysis, provide further evidence for the presence of the piperidine and azepane rings.
Infrared (IR) Spectroscopy: As discussed, would confirm the presence of key functional groups like the N-H and C-N bonds.
X-ray Crystallography: Would provide the definitive solid-state structure, including conformation and, if applicable, absolute configuration. researchgate.net
The following table illustrates how these techniques complement each other in the structural determination of this compound.
| Analytical Technique | Information Provided | Complementary Role |
| NMR Spectroscopy | Connectivity, chemical environment of atoms | Provides the carbon-hydrogen framework and connectivity, which is then confirmed in 3D by X-ray crystallography. |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Confirms the elemental composition and provides evidence of structural motifs through fragmentation. |
| IR Spectroscopy | Presence of functional groups | Identifies key bonds (N-H, C-N) that are consistent with the structure determined by NMR and X-ray crystallography. |
| X-ray Crystallography | 3D structure, conformation, absolute configuration | Provides the ultimate proof of the three-dimensional arrangement of atoms in the solid state. |
By integrating the data from these diverse analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved, forming a solid foundation for any further chemical or pharmacological investigations.
Computational and Theoretical Chemistry Studies of 2 Piperidin 1 Ylmethyl Azepane
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. For a novel compound like 2-(Piperidin-1-ylmethyl)azepane, DFT calculations would be invaluable for understanding its fundamental chemical characteristics.
Optimization of Molecular Geometries and Electronic Structures
Currently, there are no published studies that have optimized the molecular geometry of this compound using DFT. Such a study would determine the most stable three-dimensional arrangement of its atoms, providing crucial information on bond lengths, bond angles, and dihedral angles. This foundational data is essential for any further computational analysis.
Reaction Pathway Modeling and Transition State Analysis
No research has been conducted on the reaction pathways involving this compound. Modeling these pathways would allow for the identification of transition states and the calculation of activation energies, offering insights into the kinetics and mechanisms of its potential chemical reactions.
Conformational Landscape Analysis
The conformational flexibility of the azepane and piperidine (B6355638) rings, as well as the rotational freedom of the interconnecting methylene (B1212753) bridge, suggests that this compound possesses a complex conformational landscape. However, no conformational analysis has been documented, which would be necessary to identify the various low-energy conformers and their relative populations.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules. There are currently no published MD simulation studies for this compound. Such simulations could provide a detailed understanding of its dynamic behavior over time, including its interactions with solvents or biological macromolecules.
Quantum Chemical Methods for Mechanistic Elucidation
Beyond DFT, other quantum chemical methods could be applied to elucidate reaction mechanisms. To date, no studies have employed these techniques to investigate the mechanistic details of reactions involving this compound.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. However, for this compound, there are no available predictions of its spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies.
Computational Prediction of Acid-Base Properties and Protonation States
The acid-base properties of a molecule are critical to understanding its behavior in biological systems and for applications in drug development. For this compound, a molecule with two basic nitrogen centers, computational methods provide valuable insights into its protonation states at different pH values. These in silico predictions are essential, especially when experimental data is scarce. acs.orgnih.gov
Various computational approaches can be employed to predict the acid dissociation constant (pKa), a measure of a compound's acidity or basicity. These methods range from empirical models, which rely on databases of known pKa values, to more rigorous quantum mechanical (QM) calculations. acs.orgnih.govmdpi.com QM methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change of dissociation in a solvent, providing a first-principles prediction of the pKa. nih.govmdpi.com Machine learning models have also emerged as powerful tools, offering rapid and reasonably accurate pKa predictions for large numbers of compounds. nih.govchemrxiv.org
For molecules with multiple ionizable groups, like the two nitrogen atoms in this compound, the situation is more complex. The protonation of one nitrogen atom influences the basicity of the other. Computational models can dissect these interactions to predict the macroscopic and microscopic pKa values. The macroscopic pKa values are those that can be experimentally measured, while the microscopic pKa values refer to the dissociation constant of each specific ionization site.
The compound this compound contains two secondary amine groups, one within a piperidine ring and the other in an azepane ring. wikipedia.org Both nitrogen atoms are basic and can accept a proton. The basicity of these amines is influenced by their chemical environment. Saturated heterocyclic amines like piperidine and azepane are generally basic, with their pKa values influenced by the ring size and conformation. wikipedia.org
At a physiological pH of around 7.4, the predicted pKa values would determine the predominant protonation state of the molecule. Given that the pKa values for similar saturated amines are typically in the range of 9-11, it is expected that at physiological pH, this compound would be predominantly monoprotonated. As the pH decreases, the diprotonated species would become more prevalent.
A summary of the likely protonation states and the general approach to their computational prediction is presented below.
Table 1: Predicted Protonation States of this compound
| pH Range | Predominant Species | Description |
| pH > pKa1 | Neutral | Both nitrogen atoms are unprotonated. |
| pKa2 < pH < pKa1 | Monoprotonated | One of the two nitrogen atoms is protonated. |
| pH < pKa2 | Diprotonated | Both nitrogen atoms are protonated. |
Note: pKa1 and pKa2 represent the macroscopic pKa values. The specific values would need to be determined by detailed computational studies.
The accuracy of these predictions depends heavily on the chosen computational method. adelphi.edu Semiempirical quantum chemical methods can offer a rapid means of prediction, while higher-level QM calculations combined with appropriate solvent models can provide more accurate, albeit computationally expensive, results. mdpi.comadelphi.edu For drug-like molecules, methods like PM3/COSMO or AM1/COSMO have been shown to provide a good balance of speed and accuracy for pKa predictions of amines. adelphi.edupeerj.com
Derivatization and Structural Modification Strategies for 2 Piperidin 1 Ylmethyl Azepane
Introduction of Functional Groups on the Azepane Ring System
The azepane ring, a seven-membered saturated heterocycle, is a valuable scaffold in medicinal chemistry, yet its synthesis and functionalization can be challenging due to slower cyclization kinetics compared to five- or six-membered rings. mdpi.com Several modern synthetic strategies can be employed to introduce functional groups onto the azepane ring of 2-(Piperidin-1-ylmethyl)azepane.
One effective strategy is the ring expansion of a pre-functionalized piperidine (B6355638) precursor. Diastereomerically pure functionalized azepanes can be prepared with high stereoselectivity and regioselectivity through the ring expansion of substituted piperidines. rsc.org Another innovative method involves the photochemical dearomative ring expansion of nitroarenes using blue light, which transforms a six-membered ring into a seven-membered azepane system, followed by hydrogenolysis. nih.gov This two-step process allows for the creation of complex azepane analogues. nih.gov
The aza-Prins cyclization represents another powerful tool. Iron(III) salts can mediate a silyl (B83357) aza-Prins cyclization to form tetrahydroazepines, which are unsaturated precursors to functionalized azepanes. nih.govacs.org This method efficiently creates C-N and C-C bonds under mild conditions. nih.govacs.org Similarly, indium(III) chloride has been used to catalyze the aza-Prins cyclization of silyl bis(homoallylic) amines with aldehydes, yielding 2,7-disubstituted azepanes with good diastereoselectivity. researchgate.net
Furthermore, functionalized azepanes can be accessed from bicyclic halogenated aminocyclopropane derivatives. rsc.org Reductive amination of aldehydes or ketones with deprotected cyclopropylamines can trigger a cyclopropane (B1198618) ring cleavage, leading to ring-enlarged products like functionalized tetrahydro-1H-azepine derivatives. rsc.org
Table 1: Strategies for Azepane Ring Functionalization
| Strategy | Method | Reagents/Catalysts | Outcome | Citations |
|---|---|---|---|---|
| Ring Expansion | Stereoselective expansion of piperidines | Varies based on specific transformation | Diastereomerically pure azepanes | rsc.org |
| Photochemical dearomatization | Blue light, hydrogenation catalysts | Polysubstituted azepanes from nitroarenes | nih.gov | |
| Aza-Prins Cyclization | Silyl aza-Prins cyclization | Iron(III) salts (e.g., FeCl₃), InCl₃ | Tetrahydroazepines, disubstituted azepanes | nih.govacs.orgresearchgate.net |
| Ring Cleavage | Reductive amination of bicyclic precursors | Aldehydes/ketones, hydride reagents | Halogen-substituted tetrahydroazepines | rsc.org |
Modification of the Piperidine Moiety
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods exist for its modification. researchgate.netnih.govdntb.gov.ua These can be readily applied to the piperidine moiety of this compound.
A modern approach involves a two-step strategy combining biocatalytic C-H oxidation and radical cross-coupling . medhealthreview.com Enzymes can be used to precisely add hydroxyl groups to the piperidine ring, which are then used as handles for subsequent nickel-electrocatalyzed cross-coupling to form new C-C bonds. medhealthreview.com This method significantly streamlines the synthesis of complex piperidines. medhealthreview.com
More traditional approaches include the stereoselective coupling/hydrogenation cascade . In this method, a precursor like pyridine (B92270) can undergo a coupling reaction followed by reduction with a catalyst such as Raney-Ni to yield a substituted piperidine. nih.gov The choice of reducing agent can influence the final product, with sodium borohydride (B1222165) sometimes yielding a tetrahydropyridine (B1245486) intermediate. nih.gov Intramolecular reductive hydroamination and cyclization of alkynes is another viable route for creating substituted piperidines. mdpi.com
Table 2: Strategies for Piperidine Moiety Modification
| Strategy | Method | Reagents/Catalysts | Outcome | Citations |
|---|---|---|---|---|
| C-H Functionalization | Biocatalytic oxidation & Radical cross-coupling | Enzymes, Nickel electrocatalysis | Complex substituted piperidines | medhealthreview.com |
| Hydrogenation Cascade | Stereoselective coupling and hydrogenation | Raney-Ni, NaBH₄ | Substituted piperidines from pyridinium (B92312) salts | nih.gov |
| Cyclization | Intramolecular reductive hydroamination | Acid-mediated | Substituted piperidines from unsaturated amines | mdpi.com |
Synthesis of Stereoisomers and Diastereomers
Controlling the stereochemistry of the two chiral centers in this compound (at C2 of the azepane ring and the point of attachment to the piperidinyl-methyl group) is critical for developing specific analogues. Several strategies are available for the synthesis of distinct stereoisomers.
Kinetic resolution is a powerful technique for separating enantiomers. The kinetic resolution of disubstituted piperidines can be achieved with high selectivity using chiral hydroxamic acids and achiral N-heterocyclic carbenes (NHCs). nih.gov Another approach uses a chiral base system, such as n-BuLi and the chiral ligand sparteine, to selectively deprotonate one enantiomer of an N-Boc-2-arylpiperidine, allowing for the separation and subsequent functionalization of the enantiomers. whiterose.ac.ukrsc.org
Classical resolution can be performed by forming diastereomeric salts with a chiral resolving agent. google.com Agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid react with a racemic mixture to form diastereomeric salts that can be separated by crystallization due to differences in solubility. google.com For more complex separations, high-performance liquid chromatography (HPLC) using a chiral stationary phase, such as cellulose-based columns, is effective for resolving racemic mixtures of piperidine derivatives. nih.gov
For the azepane ring, stereoselective synthesis can be achieved through methods like osmium-catalyzed tethered aminohydroxylation, which can create new C-N bonds with complete regio- and stereocontrol. nih.gov Asymmetric synthesis of substituted azepanes with multiple stereocenters has also been reported using (-)-sparteine-mediated asymmetric lithiation and conjugate addition. thieme-connect.de
Table 3: Strategies for Stereoisomer Synthesis and Separation
| Strategy | Method | Reagents/Technique | Application | Citations |
|---|---|---|---|---|
| Kinetic Resolution | Enantioselective acylation | Chiral hydroxamic acids, NHCs | Separation of piperidine enantiomers | nih.gov |
| Asymmetric deprotonation | n-BuLi / (-)-sparteine (B7772259) | Separation of 2-substituted piperidines | whiterose.ac.ukrsc.org | |
| Classical Resolution | Diastereomeric salt formation | Di-benzoyl-L-tartaric acid, (S)-mandelic acid | Separation of piperidine enantiomers | google.com |
| Chromatographic Separation | Chiral HPLC | Cellulose-based chiral stationary phases | Resolution of piperidine enantiomers | nih.gov |
| Asymmetric Synthesis | Tethered aminohydroxylation | Osmium catalyst | Stereoselective synthesis of azepanes | nih.gov |
| Asymmetric lithiation | (-)-sparteine | Asymmetric synthesis of substituted azepanes | thieme-connect.de |
Preparation of Isotopically Labeled Analogues
Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are invaluable tools in research, primarily for use as internal standards in mass spectrometry and for studying metabolic pathways. nih.govacs.org Several catalytic methods are available for the late-stage introduction of deuterium into N-heterocycles like piperidine and azepane.
Hydrogen Isotope Exchange (HIE) is the most direct method. acs.org A continuous flow process using a Raney nickel catalyst has been shown to be effective for the deuteration of a wide range of nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.org This method avoids the need for pre-functionalization and can achieve high levels of deuterium incorporation. chemrxiv.org Rhodium nanocatalysts, formed in situ from a commercial rhodium dimer under a deuterium gas atmosphere, are also highly efficient for the C-H deuteration of N-heterocyclic scaffolds. nih.govacs.org These methods can selectively label positions adjacent to the nitrogen atom. nih.govacs.org
Table 4: Strategies for Isotopic Labeling
| Strategy | Method | Catalyst | Key Features | Citations |
|---|---|---|---|---|
| Hydrogen Isotope Exchange | Continuous Flow H/D Exchange | Raney Nickel | Broad substrate scope, no pre-functionalization needed | chemrxiv.orgchemrxiv.org |
| H/D Exchange | Rhodium Nanocatalysts | Easy-to-implement, efficient for N-heterocycles | nih.govacs.org |
Synthesis of Fused-Ring Azepane Derivatives Incorporating the Piperidine Moiety
Creating fused-ring systems from the this compound core represents a significant structural modification. Such strategies often involve intramolecular cyclization reactions to build a new ring onto the existing azepane framework.
One prominent method is N-acyliminium ion cyclization . This approach has been successfully used to synthesize piperidine ring-fused azepino[5,4,3-cd]indole derivatives from hydroxy- or alkoxylactams. elsevierpure.com A similar strategy could be envisioned where a suitable functional group on the piperidinylmethyl substituent acts as a nucleophile to attack an N-acyliminium ion generated on the azepane ring.
Another approach involves the intramolecular cyclization of tryptamides , where a Brønsted acid promotes the cyclization of an unsaturated tryptamide to form an azepino[4,5-b]indolone core. thieme-connect.de By analogy, a suitably designed precursor derived from this compound could undergo intramolecular cyclization to form a novel fused system.
More general strategies for synthesizing fused azepines include sequential reactions like rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles. researchgate.netscispace.com Silver-catalyzed intermolecular annulation reactions have also been developed to produce fused 2H-benzo[b]azepin-2-ones. researchgate.netscispace.com These advanced methods highlight the potential for constructing diverse and complex fused derivatives.
Table 5: Strategies for Fused-Ring Azepane Synthesis
| Strategy | Method | Key Intermediate | Resulting Structure | Citations |
|---|---|---|---|---|
| Intramolecular Cyclization | N-Acyliminium Ion Cyclization | N-Acyliminium ion | Piperidine-fused azepino-indoles | elsevierpure.com |
| Brønsted Acid-Assisted Cyclization | Unsaturated Tryptamides | Azepino[4,5-b]indolones | thieme-connect.de | |
| Sequential Reactions | Cyclopropanation / Aza-Cope Rearrangement | α-Imino Rhodium(II) Carbenoid | Fused dihydroazepines | researchgate.netscispace.com |
| Annulation | Silver-Catalyzed Annulation | N-Arylpropiolamides | Fused 2H-benzo[b]azepin-2-ones | researchgate.netscispace.com |
Future Directions and Emerging Research Avenues for 2 Piperidin 1 Ylmethyl Azepane
Development of Novel and Highly Efficient Synthetic Routes
The creation of new and more efficient methods for synthesizing 2-(Piperidin-1-ylmethyl)azepane is a primary focus of ongoing research. Current strategies often rely on established but potentially cumbersome multi-step processes. Future work will likely concentrate on developing more streamlined and cost-effective synthetic pathways.
One promising approach involves the use of silyl-aza-Prins cyclization. This method has been shown to produce trans-azepanes with high yields and excellent diastereoselectivity. nih.govacs.org The choice of Lewis acid catalyst is crucial, with indium(III) chloride selectively yielding azepanes. nih.govacs.org Further exploration of this and other cyclization reactions could lead to more direct and efficient syntheses.
Another area of interest is the dearomative nitrene transfer catalyzed by silver. acs.org This method offers a mild and efficient route to azepine formation, which can subsequently be reduced to the corresponding azepane. acs.org Optimizing this process for the specific synthesis of this compound could represent a significant advancement.
Researchers are also investigating intramolecular radical C–H amination and cyclization, which can be achieved through electrolysis or catalysis with copper(I) and copper(II). mdpi.com Additionally, iron-catalyzed reductive amination presents another potential route for the efficient construction of the azepane ring. mdpi.comresearchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| Silyl-aza-Prins Cyclization | Utilizes allylsilyl amines and aldehydes with a Lewis acid catalyst. nih.govacs.org | High yields and diastereoselectivity for trans-azepanes. nih.govacs.org |
| Silver-Catalyzed Nitrene Transfer | Involves dearomatization and subsequent reduction. acs.org | Mild and efficient pathway to the azepine core. acs.org |
| Intramolecular Radical C–H Amination | Can be performed via electrolysis or copper catalysis. mdpi.com | Direct formation of the piperidine (B6355638) ring through C-H functionalization. mdpi.com |
| Iron-Catalyzed Reductive Amination | Employs an iron complex for reductive amination of carbonyl derivatives. researchgate.net | Efficient for forming the azepane ring structure. researchgate.net |
Advancements in Stereocontrolled Synthesis
Achieving precise control over the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge in the synthesis of complex molecules like this compound. Future research will undoubtedly focus on refining methods for stereocontrolled synthesis to produce specific isomers of the compound.
One established strategy that holds promise is the ring expansion of piperidines. This approach has been demonstrated to yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org The stereochemistry of the final product can be reliably controlled through this method. rsc.org
Palladium-catalyzed 1,3-chirality transfer reactions are also being explored for the synthesis of substituted piperidines, which could be precursors to this compound. nih.gov This method has shown high stereoselectivity in the cyclization of N-protected ζ-amino allylic alcohols. nih.gov Further development of this catalytic system could enable the asymmetric synthesis of the target compound.
Additionally, the use of chiral starting materials, such as L-aspartic acid, provides a "chiral pool" approach to synthesizing enantiomerically pure piperidone derivatives, which can be further elaborated into the desired azepane structure. sci-hub.se This strategy leverages the inherent chirality of natural products to build complex stereocenters.
| Method | Principle | Outcome |
| Piperidine Ring Expansion | Expansion of a pre-existing piperidine ring. | Diastereomerically pure azepanes with high stereoselectivity. rsc.org |
| Palladium-Catalyzed 1,3-Chirality Transfer | Cyclization of amino allylic alcohols using a palladium catalyst. nih.gov | Highly stereoselective formation of substituted piperidines. nih.gov |
| Chiral Pool Synthesis | Utilization of a chiral starting material like L-aspartic acid. sci-hub.se | Enantiomerically pure piperidone intermediates. sci-hub.se |
Exploration of New Catalytic Systems for Heterocycle Formation and Functionalization
The discovery and application of novel catalytic systems are central to advancing the synthesis of heterocyclic compounds. For this compound, this involves both the formation of the piperidine and azepane rings and the subsequent functionalization of these structures.
Recent advancements have highlighted the potential of various transition metal catalysts. For instance, rhodium-catalyzed asymmetric carbometalation has been successfully used to create 3-substituted piperidines from dihydropyridines. acs.org This method offers a pathway to a wide array of enantioenriched piperidines. acs.org Similarly, gold(I) complexes have been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.com
Organic photoredox catalysis is also emerging as a powerful tool for the functionalization of saturated aza-heterocycles. nih.gov This approach allows for the introduction of functional groups at the β-position of piperidines and azepines. nih.gov The development of new photocatalysts could open up new avenues for derivatization.
Furthermore, the influence of the catalyst on the reaction outcome is a key area of study. In the silyl-aza-Prins cyclization, for example, the choice between indium(III) chloride and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dictates whether an azepane or a tetrahydropyran (B127337) is formed. nih.govacs.org
| Catalyst Type | Application | Example |
| Rhodium | Asymmetric carbometalation of dihydropyridines. acs.org | Synthesis of enantioenriched 3-substituted piperidines. acs.org |
| Gold(I) | Oxidative amination of non-activated alkenes. mdpi.com | Formation of substituted piperidines. mdpi.com |
| Organic Photoredox | β-Functionalization of saturated aza-heterocycles. nih.gov | Introduction of acetyl groups to azepine ene-carbamates. nih.gov |
| Lewis Acids (e.g., InCl3) | Silyl-aza-Prins cyclization. nih.govacs.org | Selective formation of trans-azepanes. nih.govacs.org |
Application of Advanced Hybrid Computational-Experimental Methodologies
The integration of computational modeling with experimental work is becoming an indispensable tool in modern chemical research. For this compound, these hybrid methodologies can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new synthetic strategies.
Density Functional Theory (DFT) calculations, for instance, have been used to elucidate the stepwise pathway of hetero-[5+2] cycloaddition reactions that form azepanes. researchgate.net Such calculations can help in understanding the role of the nucleophile and the stereochemical outcomes of the reaction. researchgate.net
Computational analyses have also been instrumental in rationalizing the outcomes of ring transformation reactions. In the synthesis of disubstituted piperidines from azetidines, computational studies helped to explain the SN2-type ring-opening mechanism of transient bicyclic intermediates. nih.gov
Semi-empirical molecular orbital calculations have been employed to investigate the regiochemistry and stereochemistry of piperidine ring expansion processes, providing a theoretical foundation for the observed experimental results. rsc.orgresearchgate.net These computational approaches can predict the most likely reaction pathways and product distributions, thereby saving significant experimental effort.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. researchgate.net | Understanding the stepwise pathway of cycloaddition reactions. researchgate.net |
| Detailed Computational Analysis | Rationalizing ring transformation outcomes. nih.gov | Explaining the SN2-type ring-opening of intermediates. nih.gov |
| Semi-empirical Molecular Orbital Calculations | Investigating regiochemistry and stereochemistry. rsc.orgresearchgate.net | Predicting the outcomes of piperidine ring expansion. rsc.orgresearchgate.net |
Investigation of Novel Derivatization Chemistries and Reactivity
Future research will also focus on exploring new chemical reactions to modify this compound, creating a library of derivatives with potentially diverse properties. This involves understanding the inherent reactivity of the parent molecule and developing methods to selectively functionalize different positions on the piperidine and azepane rings.
One area of active research is the C-H functionalization of saturated aza-heterocycles. nih.gov This approach allows for the direct modification of the heterocyclic core without the need for pre-functionalized starting materials. Strategies involving photoredox catalysis have shown promise for the β-functionalization of piperidines and azepines. nih.gov
The development of methods for the α-functionalization of piperidines is also highly sought after. researchgate.net While challenging, recent progress using thioamide derivatives and photoredox catalysis is opening up new possibilities for introducing substituents at this position. researchgate.net
Furthermore, the reactivity of the nitrogen atoms in the piperidine and azepane rings can be exploited for derivatization. N-alkylation and N-acylation are common transformations that can be used to introduce a wide variety of functional groups, potentially altering the biological activity and physical properties of the molecule.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(Piperidin-1-ylmethyl)azepane, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling azepane derivatives with piperidine-containing intermediates. A common approach includes:
- Core Formation : Cyclization reactions using ortho-aminophenols or haloalkanes to construct the azepane backbone .
- Functionalization : Introducing the piperidinylmethyl group via nucleophilic substitution or coupling reactions, often catalyzed by Pd or Cu-based catalysts .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry of reagents to improve yield. Continuous flow reactors can enhance scalability .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate successful synthesis?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Look for signals at δ 2.8–3.5 ppm (piperidine N–CH₂ protons) and δ 1.4–1.8 ppm (azepane ring protons) .
- 13C NMR : Peaks near 50–60 ppm indicate N–CH₂ carbons, while azepane ring carbons appear at 25–35 ppm .
- IR Spectroscopy : Stretching vibrations at 2800–2900 cm⁻¹ (C–H in CH₂ groups) and 1100–1250 cm⁻¹ (C–N bonds) confirm structural motifs .
- Mass Spectrometry : A molecular ion peak matching the exact mass (e.g., m/z 223.2 for C₁₂H₂₂N₂) validates purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .
- Handling : Use gloveboxes or fume hoods due to potential hygroscopicity and reactivity with moisture. Monitor decomposition via TLC or HPLC every 6 months .
Advanced Research Questions
Q. How can computational methods like DFT and TD-DFT be applied to study the electronic properties of this compound?
- Methodological Answer :
- DFT Setup : Use software like Gaussian or ORCA with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate HOMO-LUMO gaps .
- TD-DFT for Excited States : Simulate UV-Vis spectra by modeling electronic transitions, focusing on π→π* and n→π* interactions in the azepane-piperidine system .
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine parameters .
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) under controlled pH and temperature .
- Structural Analog Comparison : Test derivatives (e.g., fluorinated or methylated analogs) to isolate the impact of substituents on activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for variables like cell line specificity .
Q. What crystallography techniques determine the molecular conformation of this compound, and how do intermolecular interactions affect its solid-state properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Analyze using MoKα radiation (λ = 0.71073 Å) to resolve chair conformations in piperidine/azepane rings .
- Intermolecular Interactions : Identify C–H⋯π or van der Waals forces stabilizing the lattice. For example, phenyl-thiazole stacking in analogs creates layered structures with specific melting points .
- Thermal Analysis : Correlate DSC/TGA data with crystallographic results to predict stability under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
